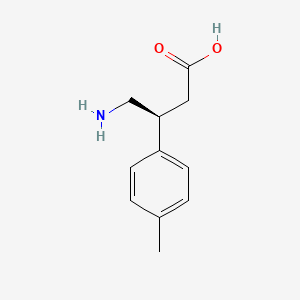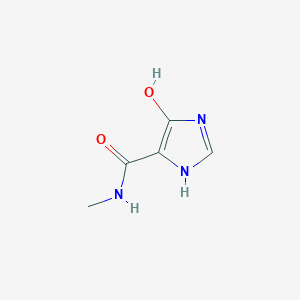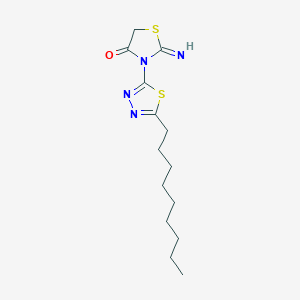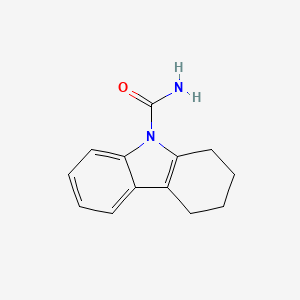![molecular formula C6H4N2O4 B3356550 Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 672286-69-0](/img/structure/B3356550.png)
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Descripción general
Descripción
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which combines a furan ring fused to a pyrimidine ring, and its potential biological activities, including antitumor and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through various methods. One efficient approach involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to a variety of furo[2,3-d]pyrimidine derivatives.
Another method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . This approach has been used to synthesize various derivatives of this compound with potential biological activities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of efficient catalytic systems and scalable reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbon disulfide, and various catalysts such as rhodium (II) pivalate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like DMF (dimethylformamide).
Major Products: The major products formed from the reactions of this compound include various substituted derivatives with enhanced biological activities. These derivatives have shown potential as antitumor and analgesic agents .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivatives have been investigated for their potential as enzyme inhibitors and modulators of biological pathways .
Medicine: In medicine, this compound has shown promise as an antitumor and analgesic agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and alleviate pain in animal models .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable compound for various applications.
Mecanismo De Acción
The mechanism of action of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and pain signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be compared with other similar compounds, such as quinazolin-4(3H)-ones and benzofuro[3,2-d]pyrimidinones . These compounds share similar structural features and biological activities but differ in their specific reactivity and potency.
Similar Compounds:- Quinazolin-4(3H)-ones
- Benzofuro[3,2-d]pyrimidinones
- Pyrido[2,3-d]pyrimidinones
This compound stands out due to its unique combination of a furan and pyrimidine ring, which contributes to its distinct reactivity and biological activities.
Propiedades
IUPAC Name |
1H-furo[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-2-1-12-5-3(2)4(10)7-6(11)8-5/h1H2,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMJCJZTLYTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514123 | |
| Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672286-69-0 | |
| Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene](/img/structure/B3356473.png)

![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)
![2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol](/img/structure/B3356485.png)
![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)

![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)

![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)





